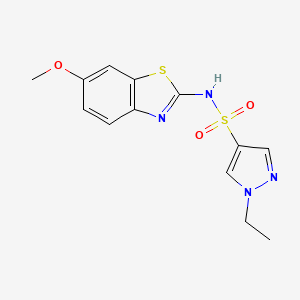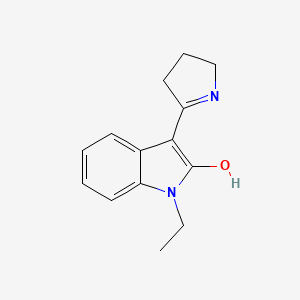
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as EPI, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
科学研究应用
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects, making it a potential treatment for cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been studied for its neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to work through multiple pathways. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of STAT3, a transcription factor involved in the development of cancer. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and physiological effects:
1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells and induce apoptosis. 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to decrease the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to increase the expression of antioxidant enzymes in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low molecular weight, which allows for easy penetration of cell membranes. Additionally, 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for research on 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one in vivo.
合成方法
The synthesis of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylindole with pyrrolidine in the presence of a catalyst. This reaction produces 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one as a yellow solid with a melting point of 152-154°C. The purity of 1-ethyl-3-(2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one can be improved through recrystallization.
属性
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-ethylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-16-12-8-4-3-6-10(12)13(14(16)17)11-7-5-9-15-11/h3-4,6,8,17H,2,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVIMMVXFJGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)C3=NCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
![N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310680.png)

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)
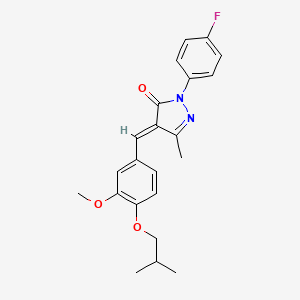
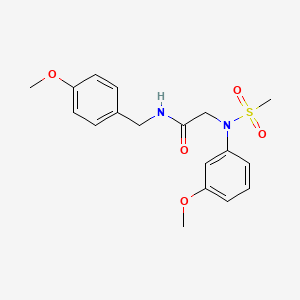
![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5310719.png)
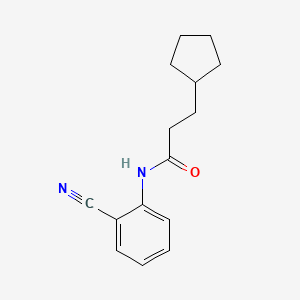
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)
